3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
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Overview
Description
3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by the presence of a thiazole ring fused to a quinazoline moiety, with additional functional groups such as fluorophenyl and trifluoromethylphenyl
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Introduction of the quinazoline moiety: This step involves the condensation of the thiazole intermediate with anthranilic acid derivatives in the presence of dehydrating agents.
Functional group modifications:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.
Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, acetonitrile), catalysts (eg, palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of interest for drug discovery and development.
Medicine: The compound’s ability to interact with specific molecular targets makes it a candidate for therapeutic applications, particularly in the treatment of diseases involving dysregulated signaling pathways.
Industry: Its chemical stability and reactivity make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s fluorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity, allowing it to effectively inhibit or activate target proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one include other thiazoloquinazoline derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities. Some examples include:
3-(4-chlorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one: Similar structure with a chlorine substituent instead of fluorine.
3-(4-bromophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one: Similar structure with a bromine substituent instead of fluorine.
The uniqueness of 3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H14F4N2OS2 |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C24H14F4N2OS2/c25-17-10-8-15(9-11-17)20-21-29(13-14-4-3-5-16(12-14)24(26,27)28)22(31)18-6-1-2-7-19(18)30(21)23(32)33-20/h1-12H,13H2 |
InChI Key |
SXQUNFXMHIXFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)F)CC5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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